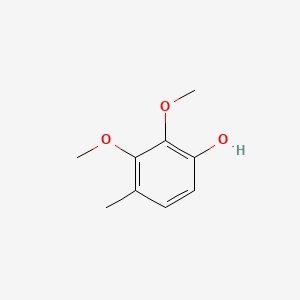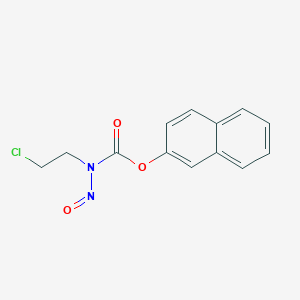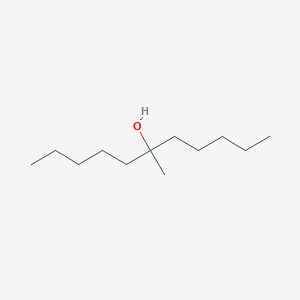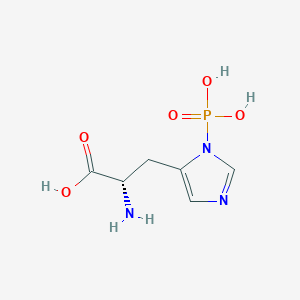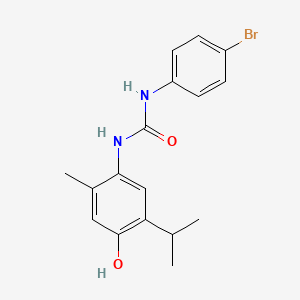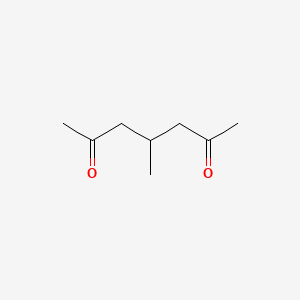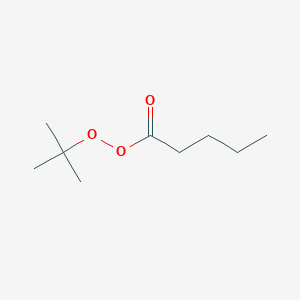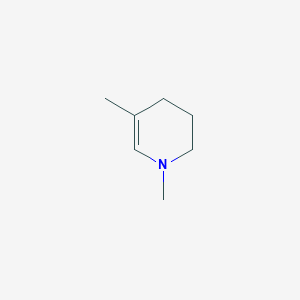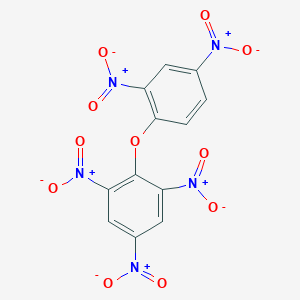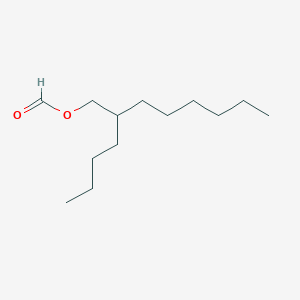
2-Butyloctyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyloctyl formate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of formic acid and 2-butyloctanol. Esters like this compound are known for their pleasant fragrances and are often used in the perfume and flavoring industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butyloctyl formate can be synthesized through esterification, where formic acid reacts with 2-butyloctanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as:
HCOOH+C4H9C8H17OH→HCOOC4H9C8H17+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized enzymes as catalysts. This method is preferred due to its environmental benefits and high efficiency. For example, using Novozym 435 as a catalyst can achieve a conversion rate of up to 96.51% under optimal conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyloctyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and 2-butyloctanol.
Oxidation: Under oxidative conditions, the ester can be converted into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Formic acid and 2-butyloctanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Butyloctyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the perfume and flavoring industries due to its pleasant fragrance.
Mecanismo De Acción
The mechanism of action of 2-Butyloctyl formate primarily involves its interaction with enzymes and other molecular targets. In enzyme-catalyzed reactions, the ester bond of this compound is cleaved by the enzyme, resulting in the formation of formic acid and 2-butyloctanol. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur .
Comparación Con Compuestos Similares
Octyl formate: Another ester with similar applications in the perfume industry.
Methyl formate: Used in various industrial applications, including as a solvent and in the production of formic acid.
Ethyl formate: Known for its fruity odor and used in flavorings and perfumes.
Uniqueness: 2-Butyloctyl formate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other formates results in a different fragrance profile and solubility characteristics, making it particularly valuable in specialized applications .
Propiedades
Número CAS |
5451-53-6 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
2-butyloctyl formate |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-13(9-6-4-2)11-15-12-14/h12-13H,3-11H2,1-2H3 |
Clave InChI |
HADRBQUWLKABJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


